1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings including a benzisoxazole and a benzothiazole. These structures are common in many pharmaceuticals and could potentially have biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzisoxazole and benzothiazole rings, followed by the introduction of the methyl and phenyl groups. The final step would likely involve the formation of the methanesulfonamide group .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The benzisoxazole and benzothiazole rings are aromatic and planar, which could contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .Scientific Research Applications
Luminescent Material
The compound has been used as a luminescent material . Two carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroboron complexes (BTZ-Cz-BF and BTZ-DCz-BF) were introduced as luminescent materials . They were characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis .
Thermal Stability
These luminescent materials have good thermal stability . This makes them suitable for applications that require materials to withstand high temperatures.
Electrochemical Stability
In addition to thermal stability, these materials also exhibit good electrochemical stability . This property is important for their use in electronic devices.
Organic Light Emitting Diodes (OLEDs)
These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the EL performance of the devices based on difluoroboron complexes was better than that of the ligands .
Solvent Effects Study
The compound has been used to study solvent effects, specifically how excited-state hydrogen bonds and proton transfers are affected by solvent polarity .
Key Material for Making Naphthalene
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), which is structurally similar to the compound , is one of the key materials for making naphthalene .
Future Directions
properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c1-14-6-11-18-21(12-14)29-22(23-18)15-7-9-16(10-8-15)25-30(26,27)13-19-17-4-2-3-5-20(17)28-24-19/h2-12,25H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNTNULCASIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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